2-クロロ-4-(ピリジン-4-イル)チアゾール

概要

説明

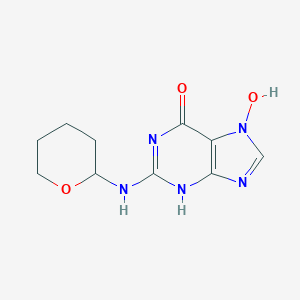

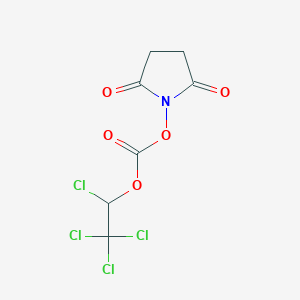

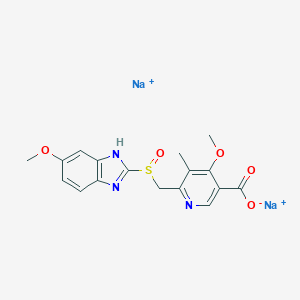

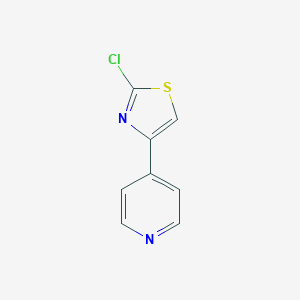

2-Chloro-4-(4-pyridinyl)thiazole (C4PT) is an organic compound that has been studied for its potential applications in scientific research. It is a five-membered heterocyclic compound composed of two nitrogen atoms, one sulfur atom, one chlorine atom, and one carbon atom. C4PT is a colorless solid that is soluble in many organic solvents. This compound has been used to study a variety of biological processes and has been found to have potential applications in drug discovery, medical diagnostics, and other fields.

科学的研究の応用

抗菌および抗ウイルス活性

“2-クロロ-4-(ピリジン-4-イル)チアゾール”などのピリジン化合物は、抗菌および抗ウイルス活性を含む治療特性が注目されています . これらの化合物は、特定のタンパク質との相互作用を決定する特定の幾何学的形状を持っており、標的分子に対する抗菌および抗ウイルスの選択性を定義します .

抗腫瘍活性

ピリジン化合物は、抗腫瘍特性でも知られています . これらの化合物におけるピリジン核の存在は、1つまたは複数の複素環と共に、抗腫瘍活性に貢献しています .

鎮痛特性

ピリジン化合物の別の治療特性は、鎮痛(痛みを和らげる)効果です . これは、新しい鎮痛剤の開発において潜在的に有用です .

抗痙攣特性

ピリジン化合物は、抗痙攣特性が注目されています . これは、てんかんなどの病気の治療における潜在的な応用を示唆しています .

抗炎症特性

ピリジン化合物の抗炎症特性は、炎症性疾患の治療に潜在的に有用です .

抗酸化特性

Safety and Hazards

将来の方向性

The search results suggest that thiazole derivatives have shown promising biological activities and could be potential antimicrobial drugs . Therefore, the future directions could involve further exploration of the biological activities of 2-Chloro-4-(4-pyridinyl)thiazole and its derivatives, and their potential applications in drug development.

作用機序

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which 2-chloro-4-(pyridin-4-yl)thiazole belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

It’s known that the thiazole ring is highly reactive due to an acidic proton at c-2 . This reactivity allows the thiazole ring to be a significant synthon for the production of a wide range of new chemical compounds .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The thiazole ring is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This could potentially impact the bioavailability of 2-Chloro-4-(pyridin-4-yl)thiazole.

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Action Environment

The action of 2-Chloro-4-(pyridin-4-yl)thiazole can be influenced by environmental factors. For instance, the compound is known to be susceptible to oxidation in humid environments and should avoid long-term exposure to air . Additionally, it may cause irritation to the skin, eyes, and respiratory tract, suggesting that personal protective measures should be taken when handling this compound .

生化学分析

Biochemical Properties

The nature of these interactions can vary greatly depending on the specific structure and substituents of the thiazole compound .

Cellular Effects

Thiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-chloro-4-pyridin-4-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQFKBIJNBKFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302336 | |

| Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103317-31-3 | |

| Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103317-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。